diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Description
Diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a thiophene-based derivative functionalized with a 2-methoxyphenoxy acetyl group at the 5-position. Thiophene derivatives are widely studied for their optoelectronic, pharmaceutical, and agrochemical applications due to their structural versatility and tunable properties.
Properties
IUPAC Name |
diethyl 5-[[2-(2-methoxyphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-5-26-19(23)16-12(3)17(20(24)27-6-2)29-18(16)21-15(22)11-28-14-10-8-7-9-13(14)25-4/h7-10H,5-6,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSDQNSUPJNHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiophene Derivatives
Diethyl 5-Amino-3-Methyl-2,4-Thiophenedicarboxylate (CAS 4815-30-9)
- Structure: Amino group at the 5-position.
- Properties: Acts as a precursor for acylated or substituted derivatives.
- Applications : Intermediate in synthesizing bioactive thiophenes (e.g., pesticides, optoelectronic materials) .
Diethyl 5-Acetamido-3-Methyl-2,4-Thiophenedicarboxylate (CAS 4815-41-2)
- Structure: Acetamido group replaces the amino moiety.
- Properties: Crystallographic data confirm planar thiophene rings and hydrogen-bonded networks . Higher lipophilicity compared to the amino precursor, influencing solubility.
- Synthesis: Acetylation of the amino precursor with acetic anhydride .
Diethyl 5-Isothiocyanato-3-Methyl-2,4-Thiophenedicarboxylate (CAS 304898-01-9)
Functionalized Derivatives with Heterocyclic Moieties
Diethyl 5-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)Sulfanyl]Acetamido]-3-Methyl-2,4-Thiophenedicarboxylate (CAS 315682-32-7)
- Structure: Thieno[2,3-d]pyrimidine-linked sulfanyl acetamido group.
- Properties : Enhanced π-conjugation for optoelectronic applications. Commercial availability suggests industrial relevance .
Diethyl 5-{[3-Allyl-5-(4-Fluorophenyl)-4-Oxothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamido-3-Methyl-2,4-Thiophenedicarboxylate
- Structure: Fluorophenyl-substituted thienopyrimidine.
- Properties: Potential pharmaceutical applications due to fluorinated aromatic systems .
Substituent Effects on Properties
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